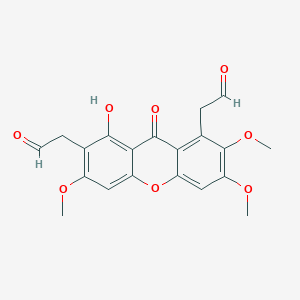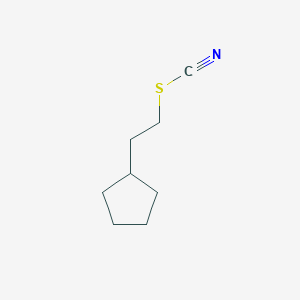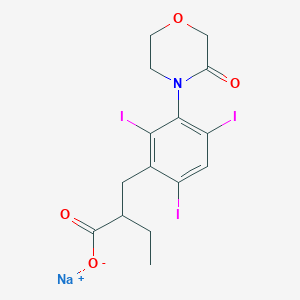
alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is a complex organic compound that features a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated compound.
Introduction of the Iodine Atoms: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Cinnamic Acid Derivative: This step involves the coupling of the iodinated morpholine derivative with a cinnamic acid precursor, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring.
Reduction: Reduction reactions may target the carbonyl group in the morpholine ring.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a radiopaque agent for imaging studies due to the presence of iodine atoms.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt depends on its application. In medicinal chemistry, its radiopaque properties are due to the high atomic number of iodine, which absorbs X-rays effectively. In biochemical applications, it may interact with specific molecular targets through its functional groups, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodinated Contrast Agents: Such as iopamidol and iohexol, used in medical imaging.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid, which have similar structural features.
Cinnamic Acid Derivatives: Such as cinnamaldehyde and cinnamic acid itself, which are used in various chemical syntheses.
Uniqueness
Alpha-Ethyl-3-(3-oxomorpholino)-2,4,6-triiodohydrocinnamic acid sodium salt is unique due to its combination of a morpholine ring, multiple iodine atoms, and a cinnamic acid derivative, which confer specific chemical and physical properties that are valuable in diverse applications.
Eigenschaften
CAS-Nummer |
21762-16-3 |
|---|---|
Molekularformel |
C15H15I3NNaO4 |
Molekulargewicht |
676.99 g/mol |
IUPAC-Name |
sodium;2-[[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]methyl]butanoate |
InChI |
InChI=1S/C15H16I3NO4.Na/c1-2-8(15(21)22)5-9-10(16)6-11(17)14(13(9)18)19-3-4-23-7-12(19)20;/h6,8H,2-5,7H2,1H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
LCPPYZDHMISEHA-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N2CCOCC2=O)I)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

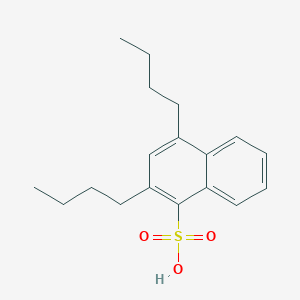
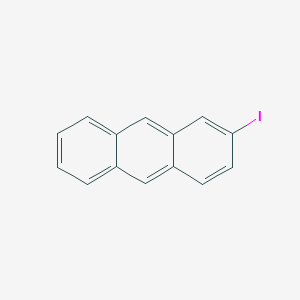
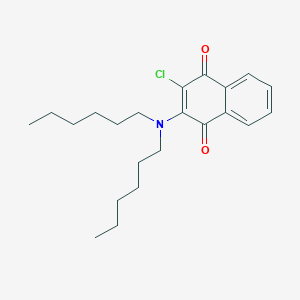

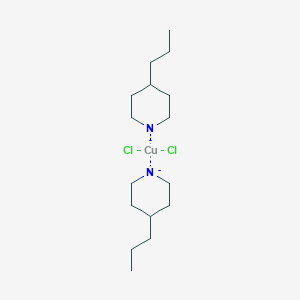

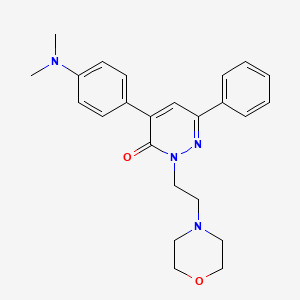
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
